molecular formula C6H5ClN2O B1508268 1-(6-Chloropyrazin-2-yl)ethanone CAS No. 1197237-46-9

1-(6-Chloropyrazin-2-yl)ethanone

Cat. No.: B1508268
CAS No.: 1197237-46-9
M. Wt: 156.57 g/mol
InChI Key: HQOFSCOBIUJHSV-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Heterocycles in Medicinal Chemistry and Organic Synthesis

The unique electronic properties of the pyrazine ring, conferred by the two electronegative nitrogen atoms, make it a valuable scaffold in drug design. pharmablock.com This electron-deficient nature influences the molecule's reactivity, solubility, and ability to interact with biological targets. pharmablock.com

Pyrazine derivatives are found in a variety of natural sources, including marine microorganisms. mdpi.comambeed.com They are also a staple in synthetic chemistry, with a significant number of approved drugs and experimental compounds featuring this heterocyclic core. pharmablock.commdpi.com The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the anticancer drug bortezomib, highlighting their importance in global health. mdpi.com

The versatility of the pyrazine scaffold is reflected in the diverse pharmacological activities of its derivatives. These compounds have been shown to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov For instance, certain pyrazine-based chalcones have demonstrated notable antifungal and antimycobacterial activity. nih.gov

Overview of Halogenated Pyrazine Derivatives in Drug Discovery

The introduction of halogen atoms, such as chlorine, into the pyrazine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Halogenation can influence a molecule's binding affinity to target proteins, metabolic stability, and membrane permeability. nih.gov Research has shown that halogenated pyrazoline derivatives can act as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com Specifically, chloro-substituted derivatives have shown significant inhibitory effects against various bacterial strains, such as Staphylococcus sp. nih.gov

Research Rationale and Scope for 1-(6-Chloropyrazin-2-yl)ethanone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloropyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOFSCOBIUJHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732816
Record name 1-(6-Chloropyrazin-2-yl)ethan-1-one
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Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197237-46-9
Record name 1-(6-Chloropyrazin-2-yl)ethan-1-one
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Record name 1-(6-chloropyrazin-2-yl)ethan-1-one
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Synthetic Methodologies and Transformative Strategies Involving 1 6 Chloropyrazin 2 Yl Ethanone

Established Synthetic Pathways for Pyrazine-2-yl Ethanone (B97240) Frameworks

The synthesis of the pyrazine (B50134) ring is a well-established field in heterocyclic chemistry, with methods evolving from classical condensation reactions to modern catalytic approaches that offer greater efficiency and control.

Classical Approaches to Pyrazine Synthesis

Another classical approach involves the chemoselective reduction of α-azido, α-nitro, or α-nitroso ketones, which leads to an α-amino ketone intermediate. researchgate.net This intermediate can then undergo spontaneous dimerization and subsequent oxidation to yield the corresponding pyrazine derivative. researchgate.net

MethodStarting MaterialsKey StepsOxidant (if needed)Ref
Staedel-Rugheimer Synthesisα-haloketones, ammoniaDimerization of α-aminoketone intermediateAir / Mild Oxidants
Gutknecht Condensationα-amino ketonesSelf-condensation, OxidationHgO, CuSO₄, Air
1,2-Dicarbonyl/1,2-Diamine Condensation1,2-Diketones, 1,2-DiaminoalkanesCondensation, Dehydration, OxidationMnO₂, CuO researchgate.netuoanbar.edu.iq

Contemporary Methods for Pyrazine Ring Formation

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing the pyrazine ring, often with improved yields and milder reaction conditions. Dehydrogenative coupling reactions, catalyzed by transition metals like manganese or ruthenium, have emerged as a powerful strategy. psu.edumasterorganicchemistry.com These methods can involve the self-coupling of β-amino alcohols or the coupling of 1,2-diamines with 1,2-diols, generating water and hydrogen gas as the only byproducts, which aligns with the principles of green chemistry. psu.edumasterorganicchemistry.com

Another notable contemporary method starts from epoxides. The ring-opening of an epoxide with a 1,2-diamine like ethylenediamine (B42938) produces a piperazine (B1678402) precursor, which can then be oxidized to the corresponding pyrazine. researchgate.net Furthermore, gas-phase catalytic ammoxidation of 2-methylpyrazine (B48319) is an advanced industrial route to produce 2-cyanopyrazine, a key precursor for acetylpyrazines. google.comgoogle.com This process highlights the move towards continuous, scalable, and environmentally conscious manufacturing. google.com Electrochemical methods have also been developed for the acetylation of pyrazine, offering a "clean energy" alternative to traditional chemical reagents. google.com

Targeted Synthesis of 1-(6-Chloropyrazin-2-yl)ethanone and Related Isomers

The synthesis of a specifically substituted pyrazine like this compound requires careful planning to ensure the correct placement of the chloro and acetyl functional groups.

Precursor Selection and Reaction Conditions for Chloropyrazine Acetophenone Derivatives

A direct Friedel-Crafts acylation of 2-chloropyrazine (B57796) is generally not feasible due to the electron-deficient nature of the pyrazine ring, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq Therefore, a multi-step approach starting from a suitable precursor is necessary. A highly plausible and effective strategy involves the use of organometallic reagents with a cyanopyrazine intermediate.

One robust synthetic route begins with 2,6-dichloropyrazine (B21018), which can be prepared industrially. google.com One of the chlorine atoms can be selectively substituted with a cyanide group (e.g., using KCN with a phase-transfer catalyst) to yield 6-chloro-2-cyanopyrazine. mdpi.com This cyano-substituted chloropyrazine is the key intermediate. The cyano group can then be converted into the acetyl group by reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, followed by acidic hydrolysis of the resulting imine intermediate. patsnap.com This method provides excellent control over the placement of the functional groups.

StepStarting MaterialReagent(s)ProductPurposeRef
12,6-DichloropyrazineKCN, 18-crown-6, MeCN6-Chloro-2-cyanopyrazineIntroduction of the cyano group as a precursor to the acetyl group. mdpi.com
26-Chloro-2-cyanopyrazine1. CH₃MgBr, THF2. H₃O⁺ (aq)This compoundConversion of the cyano group to the target acetyl group. patsnap.com

Regioselective Synthesis Considerations in Pyrazine Chemistry

Achieving the desired 2,6-substitution pattern (a 1,4-relationship between the functional groups) is a central challenge in pyrazine chemistry. When using classical condensation methods, if unsymmetrical 1,2-dicarbonyl or 1,2-diamine precursors are used, a mixture of regioisomers is often produced, complicating purification and reducing the yield of the desired product.

To overcome this, modern synthetic strategies rely on pre-formed pyrazine rings where substituents are introduced in a controlled, stepwise manner. The synthesis outlined above (Section 2.2.1) is an excellent example of regioselective control. Starting with the symmetrical 2,6-dichloropyrazine ensures a defined substitution pattern. The subsequent reactions—nucleophilic substitution of one chlorine and the conversion of the resulting nitrile—maintain this regiochemistry. The differing reactivity of the two chlorine atoms in 2,6-dichloropyrazine, or the ability to control the stoichiometry of the nucleophile, allows for selective monosubstitution. The presence of the first substituent then directs the position of any subsequent modifications, providing a reliable method for accessing specific isomers without contamination from others.

Derivatization Strategies from this compound

This compound is a valuable building block primarily due to the reactivity of its chloro and acetyl groups, which allows for a wide range of chemical transformations.

The most significant derivatization pathway is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The pyrazine ring is inherently electron-deficient, and this effect is greatly amplified by the strong electron-withdrawing acetyl group at the ortho-position (position 2). This activation makes the chlorine atom at position 6 highly susceptible to displacement by a variety of nucleophiles. uoanbar.edu.iqmasterorganicchemistry.com This reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the pyrazine nitrogens and the acetyl group. researchgate.net A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be used to generate a diverse library of 2-acetyl-6-substituted pyrazine derivatives.

Nucleophile TypeExample NucleophileReagent/ConditionsProduct TypeRef
AmineMorpholineWater, K₂CO₃2-Acetyl-6-morpholinopyrazine researchgate.net
Alcohol/AlkoxideSodium MethoxideMethanol (B129727)2-Acetyl-6-methoxypyrazine
Thiol/ThiolateSodium ThiophenoxideDMF2-Acetyl-6-(phenylthio)pyrazine
CyanidePotassium CyanideDMSO2-Acetyl-6-cyanopyrazine mdpi.com

In addition to SNAr reactions, the acetyl group itself offers a handle for further modifications. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 1-(6-chloropyrazin-2-yl)ethanol. The carbonyl group can also undergo condensation reactions with hydroxylamine (B1172632) or hydrazines to form the corresponding oximes and hydrazones, respectively. Furthermore, the α-protons on the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, although this may require careful control of reaction conditions to avoid competing reactions at the pyrazine ring. youtube.comyoutube.com

Nucleophilic Substitution Reactions of the Chloro-Substituent

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the acetyl group, activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride ion by a range of nucleophiles under relatively mild conditions, often without the need for a metal catalyst. rsc.orgresearchgate.net

The direct reaction of chloropyrazines with amines is a common and straightforward method for the synthesis of aminopyrazine derivatives. rsc.org This transformation is a classic example of an SNAr reaction, where a primary or secondary amine acts as the nucleophile, attacking the carbon atom bearing the chlorine and leading to the formation of a new carbon-nitrogen bond.

The reaction's feasibility is enhanced by the electron-deficient pyrazine core. researchgate.net Studies on various chloro-N-heterocycles, including chloropyrazines, have shown that these amination reactions can proceed efficiently. For some substrates, the reaction can be carried out in environmentally benign solvents like water, often facilitated by a base such as potassium fluoride (B91410) (KF). researchgate.net While direct SNAr is often effective, the reaction of 2-amino-6-chloropyrazine, a related substrate, with certain amines has been noted to sometimes lead to complex mixtures, indicating that substrate and nucleophile choice are critical for achieving high yields of the desired product. researchgate.net

The general conditions for SNAr amination are summarized in the table below.

Reagent ClassTypical ReagentsSolventConditions
Amines Primary Amines (e.g., Alkylamines, Anilines), Secondary Amines (e.g., Pyrrolidine, Piperidine)Ethanol (B145695), Water, DMFOften requires heating; may use a mild base (e.g., K₂CO₃, KF)
Base Potassium Carbonate, Potassium Fluoride, Triethylamine-Neutralizes the HCl generated during the reaction

This method provides a direct pathway to compounds like 1-(6-aminopyrazin-2-yl)ethanone derivatives, which are valuable building blocks in medicinal chemistry.

Similar to amination, the chloro-substituent on this compound can be displaced by carbon or oxygen nucleophiles in SNAr reactions, leading to alkylated or arylated products. While C-alkylation via SNAr with carbanions is one possibility, a more common transformation is O-alkylation or O-arylation, where an alcohol or phenol, in the form of its corresponding alkoxide or phenoxide, serves as the nucleophile to form an ether linkage.

The development of palladium-catalyzed coupling reactions has provided more versatile and widely used methods for forming C-C bonds (see Suzuki Coupling below) and C-N bonds (see Buchwald-Hartwig Amination below), often supplanting SNAr for more complex or sensitive substrates. wikipedia.org However, for simple nucleophiles, the SNAr pathway remains a viable and cost-effective synthetic strategy.

Transition Metal-Catalyzed Coupling Reactions

For substrates where SNAr reactions are sluggish or incompatible with other functional groups, transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative. These methods have significantly expanded the scope of possible transformations for chloropyrazines.

The formation of a carbon-phosphorus (C–P) bond can be efficiently achieved through the palladium-catalyzed cross-coupling of chloropyrazines with various phosphorus-containing nucleophiles (phosphorus pronucleophiles). nih.govutwente.nl This reaction is highly effective for synthesizing phosphorylated pyrazines, with reported yields often in the range of 81–95%. rsc.orgutwente.nl

The methodology is tolerant of various functional groups on the pyrazine ring and has been applied to both mono- and di-chloropyrazines. rsc.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, sometimes in combination with a phosphine (B1218219) ligand like diphenylphosphinoferrocene (B1173518) (dppf), and a base to facilitate the reaction with the phosphorus pronucleophile. rsc.org

Table of Palladium-Catalyzed Phosphorylation Conditions

Phosphorus Pronucleophile Catalyst System Base Typical Yield Reference
Phosphites, Phosphines, Phosphine Oxides Pd(OAc)₂ / Dppf Et₃N or DBU 81-95% rsc.org

This C-P coupling strategy has been utilized to synthesize novel pyrazine-based ligands for applications such as selective metal ion extraction. nih.govutwente.nl

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It is one of the most powerful methods for synthesizing aryl amines, offering broad substrate scope and high functional group tolerance where traditional SNAr reactions may fail, particularly with less-activated aryl halides or sterically hindered amines. rsc.orgwikipedia.org

For pyrazine derivatives, while SNAr amination is often feasible, the Buchwald-Hartwig reaction becomes essential for coupling with "deactivated" pyrazine systems or with amines that are poor nucleophiles. rsc.org The reaction's success relies on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand. nih.gov The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of substrates under milder conditions. wikipedia.org

Table of Typical Buchwald-Hartwig Reaction Components

Component Examples Purpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of catalytic Pd(0)
Phosphine Ligand BINAP, Dppf, tBuDavePhos, XPhos Stabilizes the Pd center and facilitates the catalytic cycle
Base NaOtBu, K₃PO₄, Cs₂CO₃ Promotes deprotonation of the amine and facilitates reductive elimination
Amine Primary & Secondary Alkylamines, Anilines, Ammonia Equivalents The nitrogen source for the C-N bond

| Solvent | Toluene, Dioxane, Xylene | Anhydrous, non-protic solvent |

This reaction would allow this compound to be coupled with a vast array of amines, amides, or carbamates, providing access to a diverse library of pyrazine derivatives.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species like a boronic acid or boronic ester. youtube.comrsc.org This reaction is catalyzed by a palladium complex and is renowned for its mild conditions and tolerance of a wide variety of functional groups. youtube.comresearchgate.net

For a substrate like this compound, the Suzuki reaction provides an efficient route to introduce new aryl or heteroaryl substituents at the 6-position. The reaction has been successfully applied to nitrogen-containing heterocycles, which can sometimes be challenging substrates due to catalyst inhibition by the basic nitrogen atoms. organic-chemistry.org The development of highly active catalysts, often employing bulky dialkylbiphenylphosphino ligands (e.g., XPhos), has overcome many of these limitations, enabling the efficient coupling of even amino-substituted chloroheterocycles. organic-chemistry.org

Table of Typical Suzuki Coupling Conditions for Chloroheterocycles

Component Examples
Boron Reagent Phenylboronic acid, Heteroarylboronic esters
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G2
Base K₂CO₃, K₃PO₄, Cs₂CO₃

| Solvent | Dioxane/Water, Toluene, Ethanol/Water |

This methodology allows for the synthesis of complex biaryl and heteroaryl structures, making it invaluable in the construction of advanced intermediates for pharmaceuticals and materials science. researchgate.netresearchgate.net

Modifications of the Ethanone Moiety

The ethanone group of this compound is a prime site for chemical reactions, allowing for the introduction of new functional groups and the formation of larger, more complex molecules.

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound. jocpr.comresearchgate.net This reaction is a cornerstone in the synthesis of various biologically active compounds. jocpr.comnajah.edu

In a notable example, a novel Schiff base ligand, N-(6-chloropyrazin-2-yl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene] amino} benzenesulfonamide (B165840) (CPHNMABS), was synthesized by the condensation of sulphachloropyrazine with 2-hydroxy-1-naphthaldehyde. iosrjournals.org The resulting Schiff base acts as a bidentate ligand, coordinating with metal ions through the azomethine nitrogen and the phenolic oxygen. iosrjournals.org The synthesis of various metal(II) chelates (Co(II), Ni(II), Cu(II), and Zn(II)) with this ligand has been reported, with the resulting complexes exhibiting primarily octahedral geometries. iosrjournals.org

The general procedure for forming such Schiff bases involves the acid-catalyzed reaction between the pyrazine derivative and an appropriate amine. jocpr.com For instance, the condensation of (mono- or di-substituted aryl)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives with 2-aminopyridine (B139424) yields Schiff base derivatives of N-(1E)-[((mono or di-substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-pyridin-2-amine. jocpr.com Similarly, new tetradentate NNNS Schiff bases have been prepared in high yields from the reaction of 2-(piperidin-4-yl)ethanamine (B1607912) with various aldehydes. najah.edu

These reactions are typically monitored using spectroscopic techniques such as UV-Visible and FTIR to follow the dehydration process. najah.edu The structures of the resulting Schiff bases are then confirmed through a suite of analytical methods including 1H and 13C NMR, mass spectrometry, and elemental analysis. jocpr.comnajah.edu

The reaction of compounds containing active methylene (B1212753) groups with carbon disulfide in the presence of a base is a well-established method for the synthesis of various sulfur-containing heterocyclic compounds. While specific examples detailing the reaction of this compound with carbon disulfide are not prevalent in the provided context, the general reactivity pattern can be inferred from similar transformations.

Hydrogenation is a chemical reaction that usually involves the addition of hydrogen (H₂), typically to unsaturated bonds. This process is crucial for the synthesis of various saturated compounds from their unsaturated precursors. While direct hydrogenation of the ethanone moiety of this compound to an ethyl group or a secondary alcohol is a plausible transformation, specific documented examples are not available in the provided search results. However, the reduction of similar carbonyl compounds is a standard procedure in organic synthesis. For instance, the reduction of β-dihydroionone using sodium borohydride (NaBH₄) in ethanol is a key step in the synthesis of (2R,5S)-theaspirane. nih.gov This suggests that the acetyl group of this compound could likely be reduced to a hydroxyethyl (B10761427) group using common reducing agents like NaBH₄.

Innovative Synthetic Techniques

Modern synthetic chemistry increasingly focuses on developing more efficient, environmentally friendly, and rapid methods for the synthesis of chemical compounds.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netclockss.org This technology has been successfully applied to a variety of reactions, including the synthesis of heterocyclic compounds. clockss.org

For example, a one-pot, three-component reaction for the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been developed using microwave irradiation. clockss.org This method involves the reaction of an aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) in acetic acid under microwave conditions, affording the desired products in excellent yields (85-93%) without the need for a catalyst. clockss.org The reaction time is significantly reduced, and the work-up procedure is simplified. clockss.org

Another application is the microwave-assisted synthesis of 5-substituted 1H-tetrazoles via a [3+2] cycloaddition of nitriles and sodium azide (B81097) over a heterogeneous copper-based catalyst. rsc.org This method provides high yields of the desired tetrazoles within a few minutes. rsc.org The rapid and efficient nature of microwave-assisted synthesis makes it an attractive approach for the synthesis of derivatives of this compound. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative2 hours heating, 50% yield3 minutes irradiation, 65% yield nih.gov
Synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateLong reaction times, often requires catalystShorter reaction time, catalyst-free, 85-93% yield clockss.org
Reduction of β-dihydroiononeHours of reaction timeSignificantly shortened duration nih.gov

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazine derivatives. tandfonline.comtandfonline.comresearchgate.net

One-pot synthesis is a key strategy in green chemistry as it reduces the number of steps, minimizes waste, and saves energy and time. tandfonline.comresearchgate.net An environmentally benign, one-pot method for the preparation of pyrazine derivatives has been reported, which is cost-effective and versatile. tandfonline.comtandfonline.comresearchgate.net This approach often utilizes safer solvents like aqueous methanol and may proceed at room temperature. tandfonline.comresearchgate.net

Enzymatic catalysis is another cornerstone of green chemistry. For instance, a continuous-flow system has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, catalyzed by Lipozyme® TL IM. nih.gov This biocatalytic method simplifies the reaction steps and avoids the use of hazardous reagents. nih.gov

Table 2: Green Chemistry Approaches for Pyrazine Synthesis
ApproachDescriptionAdvantagesReference
One-Pot SynthesisMultiple reaction steps are carried out in a single reaction vessel.Reduced waste, energy and time savings, cost-effective. tandfonline.comresearchgate.net
BiocatalysisUse of enzymes as catalysts for chemical transformations.High selectivity, mild reaction conditions, reduced use of hazardous reagents. nih.gov
Use of Greener SolventsEmploying environmentally friendly solvents like water or ethanol.Reduced environmental pollution and health hazards. tandfonline.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly effective for identifying functional groups and providing a unique "fingerprint" of the compound. uni-siegen.de

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. Different functional groups absorb at characteristic frequencies, allowing for their identification within the molecular structure. vscht.cz For 1-(6-Chloropyrazin-2-yl)ethanone, the key functional groups are the acetyl group (C=O), the pyrazine (B50134) ring (C=N and C=C bonds), and the carbon-hydrogen bonds.

The analysis of related compounds provides insight into the expected spectral features. The carbonyl (C=O) stretching vibration of a ketone typically appears as a strong, sharp band. vscht.cz In N-(pyridin-2-yl) pyrazine-2-carboxamide, a related pyrazine derivative, the C=O stretch was observed at 1678 cm⁻¹. hilarispublisher.com For 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, this peak is found at 1590 cm⁻¹. nih.gov Conjugation with the pyrazine ring is expected to shift the C=O absorption to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹. vscht.cz

The pyrazine ring itself contributes to the spectrum with characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are anticipated at frequencies slightly above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. vscht.cz The C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic (Pyrazine Ring) 3100 - 3000 Medium-Weak
C-H Stretch Aliphatic (Methyl Group) < 3000 Medium
C=O Stretch Ketone (Acetyl Group) 1715 - 1680 Strong
C=N / C=C Stretch Pyrazine Ring 1600 - 1400 Medium-Strong

This table is generated based on characteristic absorption frequencies of functional groups. vscht.czhilarispublisher.comnih.gov

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. uni-siegen.de A vibrational mode is Raman active if it involves a change in the molecule's polarizability. uni-siegen.deyoutube.com This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the pyrazine ring. The symmetric breathing modes of the heterocyclic ring would be expected to produce strong Raman signals. A study of a complex derivative, (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin-4-ylidene) hydrazine, utilized FT-Raman spectroscopy to aid in structural investigation, demonstrating its utility for complex chloropyrazine systems. researchgate.net The C-Cl bond and the various C-C and C-N bonds within the pyrazine skeleton would also exhibit characteristic Raman shifts, providing a detailed molecular fingerprint. uci.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (splitting pattern). ucsd.edu The structure of this compound contains three distinct proton environments: two non-equivalent protons on the pyrazine ring and the three equivalent protons of the methyl group.

The two protons on the pyrazine ring are in an aromatic environment and are expected to appear as singlets in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom. For example, the protons of 2-methylpyrazine (B48319) resonate at approximately 8.4-8.5 ppm. organicchemistrydata.org The three protons of the acetyl methyl group (-COCH₃) are in an aliphatic environment but are adjacent to a carbonyl group, which causes a downfield shift. This signal is expected to appear as a sharp singlet (no neighboring protons) around 2.6 ppm. organicchemistrydata.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
Pyrazine-H ~8.9 Singlet 1H
Pyrazine-H ~8.7 Singlet 1H

This table is generated based on typical chemical shifts for heterocyclic and ketone compounds. ucsd.eduorganicchemistrydata.orgresearchgate.netyoutube.comresearchgate.net

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. chemconnections.org Each chemically non-equivalent carbon atom produces a distinct signal. compoundchem.com this compound has six distinct carbon environments: the carbonyl carbon, four carbons in the pyrazine ring, and the methyl carbon.

The carbonyl carbon (C=O) of a ketone is highly deshielded and is characteristically found far downfield, typically between 190 and 220 ppm. compoundchem.com The four carbons of the pyrazine ring are aromatic and will resonate in the range of 120-160 ppm. The carbon atom bonded to the chlorine (C-Cl) will be shifted downfield due to the electronegativity of the halogen. The carbon attached to the acetyl group will also be significantly downfield. The methyl carbon (-CH₃) of the acetyl group is the most shielded and will appear upfield, generally in the 20-30 ppm range. compoundchem.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 195 - 205
Pyrazine (C-Cl) 150 - 155
Pyrazine (C-C=O) 148 - 152
Pyrazine CH 142 - 146
Pyrazine CH 140 - 144

This table is generated based on typical chemical shift values for various carbon environments. chemconnections.orgcompoundchem.comnih.govbas.bg

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through analysis of fragmentation patterns. libretexts.org

For this compound (C₆H₅ClN₂O), the calculated molecular weight is approximately 156.57 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 156. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 158 with an intensity of about one-third that of the molecular ion peak. whitman.edu

Electron impact ionization would induce fragmentation, providing structural clues. Common fragmentation pathways for ketones involve alpha-cleavage. libretexts.orgyoutube.com

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group would result in a prominent peak at m/z 141 (M-15).

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the pyrazine ring and the carbonyl carbon would yield a fragment at m/z 113 (M-43).

Loss of carbon monoxide (CO): A subsequent fragmentation of the m/z 141 ion could involve the loss of CO, leading to a peak at m/z 113. raco.cat

Further fragmentation would involve the cleavage of the chloropyrazine ring itself. The presence of the chlorine atom would be evident in the isotopic patterns of chlorine-containing fragments. whitman.edu Analysis of related compounds like 2-acetyl-1-pyrroline (B57270) shows that the molecular ion is often clearly observed, and fragmentation patterns are key to identification. nih.govnih.govreading.ac.uk

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.orguzh.ch The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. elte.hu

The structure of this compound contains two primary chromophores (light-absorbing groups): the chloropyrazine ring and the acetyl group (C=O). These features give rise to characteristic electronic transitions:

π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the π-electron system of the pyrazine ring and the carbonyl group. For pyrazine itself, absorptions are observed in the 220-270 nm range. researchgate.net

n → π* transitions: These are lower-energy, lower-intensity transitions resulting from the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. uzh.chshu.ac.uk These transitions for pyrazine derivatives can appear at longer wavelengths, sometimes extending into the 290-380 nm region. researchgate.net

The UV-Vis spectrum of this compound would therefore be expected to show a combination of these transitions. The exact positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands are sensitive to the solvent polarity and the specific substitution pattern on the pyrazine ring.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)Associated Chromophore
π → π~220-270Pyrazine ring, Carbonyl group
n → π~290-380Pyrazine ring, Carbonyl group

Pharmacological and Biological Research Applications of 1 6 Chloropyrazin 2 Yl Ethanone Derivatives

Antimicrobial and Antitubercular Activity Studies

The pyrazine (B50134) nucleus is a fundamental component of many biologically active compounds, both natural and synthetic. researchgate.net Its derivatives have been a focal point in the quest for new antimicrobial agents, driven by the urgent need to combat the rise of multidrug-resistant microorganisms. researchgate.net

Evaluation against Pathogenic Bacterial Strains, including Mycobacterium tuberculosis

Derivatives of 1-(6-chloropyrazin-2-yl)ethanone have shown promise as antimicrobial agents against a range of pathogenic bacteria. For instance, novel pyrazole (B372694) derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a synthesized pyrazole derivative exhibited high activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug ciprofloxacin. nih.gov Another derivative was highly active against Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov

The fight against tuberculosis, a disease caused by Mycobacterium tuberculosis, remains a global health challenge, necessitating the discovery of new antimycobacterial agents. researchgate.net Pyrazinamide (B1679903), a pyrazine derivative, is a crucial first-line drug for treating tuberculosis. rsc.org This has spurred research into other pyrazine-containing compounds. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. rsc.org Several of these compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. rsc.org Furthermore, some hydrazone derivatives have also been investigated for their antitubercular properties, with certain compounds showing inhibitory effects against M. tuberculosis. nih.gov

Antimicrobial Activity of Selected Pyrazine Derivatives
Compound TypeBacterial StrainActivity (MIC/IC50)Reference
Pyrazole DerivativeEscherichia coli0.25 μg/mL (MIC) nih.gov
Pyrazole DerivativeStreptococcus epidermidis0.25 μg/mL (MIC) nih.gov
Substituted Benzamide DerivativeMycobacterium tuberculosis H37Ra1.35 - 2.18 μM (IC50) rsc.org
Hydrazone DerivativeMycobacterium tuberculosis28-29% inhibition at 6.25 µg/ml nih.gov

Investigation of Antimicrobial Mechanisms

The antimicrobial mechanism of pyrazine derivatives is an active area of research. One approach involves molecular docking studies to understand how these compounds interact with their biological targets. For example, pyrazine sulfonamide derivatives have been studied for their potential to inhibit transpeptidase, an enzyme crucial for bacterial cell wall synthesis. jetir.org Molecular docking simulations have shown that certain derivatives can successfully inhibit this enzyme through strong interactions. jetir.org Another strategy focuses on increasing the intracellular concentration of the drug to overcome resistance. This can be achieved by modifying the structure of the parent compound, such as pyrazinamide, to create derivatives with increased lipophilicity. emanuscript.tech

Anticancer Potential and Mechanistic Insights

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including derivatives of this compound. These compounds have shown potential in inhibiting the growth of various cancer cell lines through different mechanisms.

In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., MCF-7, A549, HepG-2)

Numerous studies have evaluated the in vitro cytotoxicity of pyrazine derivatives against a panel of human cancer cell lines. For instance, novel thiazolyl-pyrazoline derivatives have been tested for their anti-proliferative effects on the A549 lung cancer cell line and the T-47D breast cancer cell line. nih.gov The IC50 values for these compounds ranged from 3.92 to 89.03 µM against A549 cells and 0.75 to 77.10 µM against T-47D cells. nih.gov Similarly, a phosphomolybdate-based hybrid solid demonstrated considerable inhibitory effects against HepG2 (human liver cancer), A549, and MCF-7 (human breast cancer) cells, with IC50 values of 33.79 µmol L−1, 25.17 µmol L−1, and 32.11 µmol L−1, respectively. rsc.org Furthermore, a benzimidazole (B57391) derivative showed potent cytotoxic activity against A549 and HepG2 cell lines with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org

In Vitro Cytotoxicity of Pyrazine Derivatives Against Cancer Cell Lines
Compound TypeCell LineIC50 ValueReference
Thiazolyl-pyrazoline DerivativeA549 (Lung)3.92 - 89.03 µM nih.gov
T-47D (Breast)0.75 - 77.10 µM
Phosphomolybdate Hybrid SolidHepG2 (Liver)33.79 µmol L−1 rsc.org
A549 (Lung)25.17 µmol L−1
MCF-7 (Breast)32.11 µmol L−1
Benzimidazole DerivativeA549 (Lung)15.80 µM jksus.org
HepG2 (Liver)15.58 µM

Identification and Validation of Molecular Targets (e.g., BRAF, EGFR, Kinases)

A key aspect of cancer research is the identification of molecular targets that drive tumor growth. Derivatives of this compound have been investigated as inhibitors of several important kinases.

BRAF Kinase: Mutations in the BRAF gene are found in about 50% of all melanomas. nih.gov While some BRAF inhibitors like vemurafenib (B611658) are effective against certain mutations, resistance often develops. nih.gov Researchers have synthesized pyrimido[4,5-d]pyrimidin-2-one derivatives that show potent anti-proliferative activities against melanoma cells harboring various classes of BRAF mutants. nih.gov One derivative, SIJ1777, was found to be more potent than vemurafenib against melanoma cells with class II and III BRAF mutations. nih.gov Additionally, 2,6-disubstituted pyrazine scaffolds have been identified as inhibitors of mutant (V600E)BRAF, with some compounds showing IC50 values in the range of 300-500 nM. nih.gov

EGFR Kinase: The epidermal growth factor receptor (EGFR) is another crucial target in cancer therapy. nih.gov Thiazolyl-pyrazoline derivatives have demonstrated significant EGFR inhibitory activity, with some compounds exhibiting sub-micromolar IC50 values. nih.gov For instance, four such derivatives showed IC50 values of 83, 262, 171, and 305 nM. nih.gov

Other Kinases: The inhibitory potential of these derivatives extends to other kinases as well. For example, 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas have been identified as potent and selective inhibitors of Chk1 kinase, with IC50 values between 3 and 10 nM. nih.gov Furthermore, imidazo[1,2-a]pyrazine (B1224502) cores have been used to develop potent Aurora kinase inhibitors. nih.gov

Enzyme Inhibition and Modulation

Beyond their antimicrobial and anticancer activities, derivatives of this compound have been explored as inhibitors of various other enzymes. For instance, a series of aromatic bis-ureido-substituted benzenesulfonamides were synthesized and tested for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. nih.gov These compounds showed effective inhibition against hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range, suggesting their potential as anticancer agents. nih.gov

Enzyme Inhibition by Pyrazine Derivatives
Compound TypeEnzymeInhibitory Activity (Ki/IC50)Reference
Aromatic bis-ureido-substituted benzenesulfonamide (B165840)hCA IX6.73–835 nM (Ki) nih.gov
hCA XII5.02–429 nM (Ki)
1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureaChk1 kinase3-10 nM (IC50) nih.gov
2,6-disubstituted pyrazine scaffold(V600E)BRAF300-500 nM (IC50) nih.gov
Thiazolyl-pyrazoline derivativeEGFR83-305 nM (IC50) nih.gov

Targeting Key Enzymes (e.g., Cyclooxygenase-1/2, Cholinesterase, Tyrosinase, α-Amylase, α-Glucosidase, Aspartate Decarboxylase, VirB11 ATPase)

The biological activity of pyrazine derivatives is often rooted in their ability to inhibit specific enzymes. Research into structurally related chloropyrazines has demonstrated notable effects, particularly against cholinesterases.

Cholinesterase Inhibition: Derivatives of 2-chloro-3-hydrazinopyrazine, a scaffold structurally related to this compound, have been synthesized and evaluated as potential treatments for Alzheimer's disease by targeting acetylcholinesterase (AChE). nih.gov Alzheimer's is characterized by a deficit in the neurotransmitter acetylcholine (B1216132) (ACh), and inhibiting AChE, the enzyme that degrades ACh, is a key therapeutic strategy. nih.gov In one study, a series of 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5) were tested, with compounds CHP4 and CHP5 showing strong AChE inhibitory effects. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2-chloro-3-hydrazinopyrazine Derivatives

Compound Substituent on Formyl Group IC₅₀ (µM)
CHP4 Hydroxyl 3.76
CHP5 Not Specified 4.2
Donepezil (Standard) - 0.53

Data sourced from a study on 2-chloro-3-hydrazinopyrazine derivatives as AChE inhibitors. nih.gov

Cyclooxygenase-1/2 (COX-1/2) Inhibition: While direct studies on this compound derivatives as COX inhibitors are not prominent, related heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyridazinones have been extensively investigated for this activity. nih.govnih.govresearchgate.net These compounds are explored for their anti-inflammatory effects, which stem from the inhibition of COX enzymes responsible for prostaglandin (B15479496) synthesis. For instance, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were found to be more selective for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Similarly, novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have also shown potential as inhibitors of both COX-1 and COX-2. nih.gov

Tyrosinase, α-Amylase, and α-Glucosidase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are sought for dermatological applications. nih.govresearchgate.net Likewise, α-amylase and α-glucosidase are critical enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While these enzymes are important targets in drug discovery, specific inhibitory data for derivatives of this compound are limited in the available research. However, the broad investigation of various heterocyclic compounds as inhibitors for these enzymes suggests that the pyrazine scaffold remains a candidate for future exploration in these areas. mdpi.commdpi.comresearchgate.net

Aspartate Decarboxylase and VirB11 ATPase Inhibition: There is currently a lack of significant research data on the inhibition of enzymes such as Aspartate Decarboxylase or VirB11 ATPase by this compound derivatives.

Structure-Activity Relationship (SAR) Analysis for Enzyme Inhibition

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For derivatives of the chloropyrazine scaffold, SAR studies have provided insights into optimizing their enzyme inhibitory potency.

In the case of the 2-chloro-3-hydrazinopyrazine series targeting acetylcholinesterase, the nature of the substituent on the formyl group was shown to be critical for activity. nih.gov The derivative CHP4, which contains a hydroxyl group, demonstrated the highest AChE inhibitory effect in the series, with an IC₅₀ value of 3.76 µM. nih.gov This indicates that the presence and position of hydrogen-bonding groups can significantly influence the interaction with the enzyme's active site.

Broader SAR studies on related heterocyclic systems, such as 3,6-disubstituted pyrazolo[1,5-a]pyrimidines designed as KDR kinase inhibitors, further highlight the importance of substitution patterns. In that series, placing a 3-thienyl group at the 6-position and a 4-methoxyphenyl (B3050149) group at the 3-position resulted in optimal potency against the KDR enzyme. nih.gov Such findings emphasize that systematic modification of the peripheral substituents on the core heterocyclic structure is a crucial strategy for enhancing biological activity.

Antioxidant and Anti-inflammatory Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. Compounds that possess both anti-inflammatory and antioxidant properties are of great therapeutic interest.

Derivatives of 2-chloro-3-hydrazinopyrazine have been evaluated not only for their primary enzyme-inhibiting roles but also for their antioxidant capabilities. nih.gov Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing/antioxidant power (FRAP) tests are used to quantify this activity. nih.gov The ability of these compounds to quench free radicals suggests a potential to mitigate cellular damage caused by oxidative stress. nih.gov

The anti-inflammatory potential of pyrazine-related compounds is often linked to their inhibition of pro-inflammatory enzymes like COX-2. nih.govnih.gov As mentioned, various pyrimidine (B1678525) and pyridazine (B1198779) derivatives have shown potent COX-2 inhibition, which forms the basis of their anti-inflammatory action. nih.govnih.govresearchgate.net For example, newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives demonstrated anti-inflammatory activity in carrageenan paw edema assays in rats, with some also showing free radical scavenging properties. nih.gov

Investigation of Other Pharmacological Activities (e.g., Antidiabetic, Antiviral, Diuretic, DNA strand breakage)

The versatility of the pyrazine core extends to other potential pharmacological effects.

Antidiabetic Activity: The management of type 2 diabetes is a major therapeutic area. One key approach is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control post-prandial hyperglycemia. nih.gov While specific data on this compound derivatives is sparse, the proven success of other heterocyclic inhibitors against these enzymes makes this a logical area for future investigation of pyrazine compounds. nih.govmdpi.comresearchgate.net

DNA Strand Breakage: Certain dihydropyrazine (B8608421) derivatives have been identified as a novel class of DNA strand-breaking agents. nih.gov Studies using plasmid DNA showed that the activity was inherent to the dihydropyrazine skeleton and was enhanced by the presence of methyl groups and Cu²⁺ ions. This suggests a potential application in developing agents that can interact with and modify DNA.

Antiviral and Diuretic Activities: Research into the antiviral and diuretic properties of this compound derivatives is not extensively documented in the current scientific literature.

Implications for Drug Discovery and Development

The findings from research into this compound and related pyrazine derivatives hold significant implications for the future of drug design and development.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. The synthesis of novel derivatives based on this structure is a promising strategy for developing new drugs. For example, the successful design of 2-chloro-3-hydrazinopyrazine derivatives as potent AChE inhibitors for potential Alzheimer's therapy showcases a clear pathway for development. nih.gov Similarly, the creation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as anticancer agents highlights the adaptability of related nitrogen-containing heterocyclic scaffolds for targeting complex diseases like leukemia. nih.gov The starting material, this compound, serves as a versatile building block for accessing a wide range of more complex molecules with diverse therapeutic potentials.

The effectiveness of a drug is determined by its pharmacophoric features—the specific arrangement of atoms or functional groups necessary for biological activity—and the linkers that connect them. In the 2-chloro-3-hydrazinopyrazine series, the substituted formyl moiety acts as a key pharmacophoric element influencing AChE inhibition. nih.gov

Furthermore, the strategic use of linkers is evident in the synthesis of compounds like N-(6-Chloropyrazin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide. mdpi.com Here, a thioacetamide (B46855) linker connects the chloropyrazine head to a pyrazole ring, creating a hybrid molecule designed to interact with a specific bacterial enzyme target. mdpi.com The design of such molecules, where different pharmacophores are joined by carefully chosen linkers, is a powerful approach in modern drug discovery to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Q & A

Q. What protocols ensure reproducibility in palladium-catalyzed syntheses?

  • Answer :
  • Catalyst Activation : Pre-dry solvents (e.g., acetonitrile over CaH₂) to prevent deactivation .
  • Reaction Monitoring : Use TLC or in-situ NMR to detect intermediates and optimize yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.